2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine
CAS No.: 217186-15-7
Cat. No.: VC1996940
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 315.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 217186-15-7 |
|---|---|
| Molecular Formula | C14H9ClF3NO2 |
| Molecular Weight | 315.67 g/mol |
| IUPAC Name | 1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone |
| Standard InChI | InChI=1S/C14H9ClF3NO2/c1-8(20)9-2-4-11(5-3-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3 |
| Standard InChI Key | KMIJSBTYRYODBD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine is a complex organic compound with a molecular formula of C14H9ClF3NO2 and a molecular weight of 315.67 g/mol . This compound is characterized by its unique structural features, including a pyridine ring substituted with a trifluoromethyl group, a chlorine atom, and an acetophenoxy moiety. The compound's CAS number is 217186-15-7, and it is also known by several synonyms, such as 2-(4-acetylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine .
Synthesis and Preparation
The synthesis of 2-(4-acetophenoxy)-3-chloro-5-trifluoromethyl pyridine typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar compounds often require the use of halogenation reactions, nucleophilic substitutions, and other organic transformations to introduce the necessary functional groups.
Biological and Chemical Applications
While specific biological or chemical applications of 2-(4-acetophenoxy)-3-chloro-5-trifluoromethyl pyridine are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The presence of a trifluoromethyl group and a chlorine atom can contribute to biological activity, such as enzyme inhibition or receptor binding, due to their ability to participate in various non-covalent interactions.
Research Findings and Future Directions
Research on 2-(4-acetophenoxy)-3-chloro-5-trifluoromethyl pyridine is limited, but its structural features suggest potential applications in medicinal chemistry. Future studies could focus on evaluating its biological activity, exploring its use as a scaffold for drug design, or investigating its chemical reactivity in various organic transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume